4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine 4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.: 56839-02-2
VCID: VC3953791
InChI: InChI=1S/C14H17NS/c1-15-8-6-11(7-9-15)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3
SMILES: CN1CCC(CC1)C2=CSC3=CC=CC=C32
Molecular Formula: C14H17NS
Molecular Weight: 231.36 g/mol

4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine

CAS No.: 56839-02-2

Cat. No.: VC3953791

Molecular Formula: C14H17NS

Molecular Weight: 231.36 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine - 56839-02-2

Specification

CAS No. 56839-02-2
Molecular Formula C14H17NS
Molecular Weight 231.36 g/mol
IUPAC Name 4-(1-benzothiophen-3-yl)-1-methylpiperidine
Standard InChI InChI=1S/C14H17NS/c1-15-8-6-11(7-9-15)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11H,6-9H2,1H3
Standard InChI Key PAMXCLDESKIOBB-UHFFFAOYSA-N
SMILES CN1CCC(CC1)C2=CSC3=CC=CC=C32
Canonical SMILES CN1CCC(CC1)C2=CSC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 4-(benzo[b]thiophen-3-yl)-1-methylpiperidine, reflecting its piperidine backbone substituted at the 4-position with a benzo[b]thiophene group and at the 1-position with a methyl group. Alternative designations include:

  • 4-(1-Benzothiophen-3-yl)-1-methylpiperidine

  • 4-Benzo[b]thiophen-3-yl-1-methylpiperidine
    Its CAS Registry Number, 56839-02-2, uniquely identifiers it in chemical databases .

Molecular Geometry and Stereochemistry

The benzo[b]thiophene moiety consists of a fused benzene and thiophene ring system, with sulfur at the 1-position. Attached to the piperidine ring, this planar aromatic system introduces steric and electronic effects that influence molecular interactions. The methyl group on the piperidine nitrogen adopts an equatorial conformation, minimizing steric hindrance with adjacent substituents . Computational models predict a logP value of 3.697, indicating significant lipophilicity conducive to blood-brain barrier penetration .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4-(benzo[b]thiophen-3-yl)-1-methylpiperidine typically involves coupling a benzo[b]thiophene derivative with a functionalized piperidine precursor. A method analogous to that described in US9206169B2 for benzo[b]thiophene-piperazine compounds may be adapted :

  • Buchwald-Hartwig Amination: Reacting 3-bromobenzo[b]thiophene with 1-methylpiperidine in the presence of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a phosphine ligand (e.g., BINAP) under reflux conditions .

  • Work-Up: Purification via crystallization or distillation, avoiding column chromatography to enhance yield .

Representative Reaction Scheme:

3-Bromobenzo[b]thiophene+1-MethylpiperidinePd2(dba)3,BINAP4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine+HBr\text{3-Bromobenzo[b]thiophene} + \text{1-Methylpiperidine} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{BINAP}} \text{4-(Benzo[b]thiophen-3-yl)-1-methylpiperidine} + \text{HBr}

Optimization Challenges

Key challenges include suppressing byproducts like 4-(benzo[b]thiophen-3-yl)piperidine (CAS 56839-05-5) through careful control of stoichiometry and reaction time . The patent US9206169B2 emphasizes that yields exceeding 80% are achievable with optimized catalyst loading and solvent selection (e.g., toluene) .

Physicochemical Properties

Thermodynamic and Spectroscopic Data

PropertyValueMethod/Source
Molecular Weight217.33 g/molPubChem
LogP (Partition Coefficient)3.697Computed (PubChem)
Topological Polar Surface Area40.27 ŲPubChem
Melting PointNot reported-
Boiling PointNot reported-

The high logP value suggests preferential solubility in nonpolar media, aligning with its potential for central nervous system (CNS) targeting .

Stability and Reactivity

The compound is stable under ambient conditions but may undergo oxidation at the sulfur atom in the thiophene ring under strong oxidizing agents. Protonation of the piperidine nitrogen (pKa ~10.5) enhances water solubility in acidic environments .

Future Directions

  • Synthetic Chemistry: Developing enantioselective routes to access stereoisomers with improved pharmacological profiles.

  • In Vitro Screening: Prioritizing assays for receptor binding (e.g., σ-opioid, NMDA) and metabolic stability.

  • Toxicokinetics: Establishing ADME (absorption, distribution, metabolism, excretion) parameters in preclinical models.

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